molecular formula C88H68Br4O8Rh2 B3098868 Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4 CAS No. 1345974-62-0

Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4

Cat. No.: B3098868
CAS No.: 1345974-62-0
M. Wt: 1778.9 g/mol
InChI Key: FEKZBPRUJFOHNK-JOECBHQBSA-N
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Description

Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) (Rh₂(R-BTPCP)₄) is a chiral dirhodium(II) carboxylate catalyst with the molecular formula C₈₈H₆₄Br₄O₈Rh₂ and a molecular weight of 1774.87 g/mol. It is characterized by its green solid state and D₂-symmetric ligand arrangement around the dirhodium core, as confirmed by X-ray crystallography . The α,β,α,β-distribution of ligands creates a rigid, sterically defined environment that enhances enantioselectivity in asymmetric transformations .

Rh₂(R-BTPCP)₄ is patented (PCT/US2012/040608) and widely employed in enantioselective cyclopropanation, [3+2]- and [4+3]-cycloadditions, and C–H functionalization reactions . For example, it achieves 92% enantiomeric excess (ee) in the cyclopropanation of styrene with methyl styryldiazoacetate . Its structural stability and compatibility with dichloromethane (DCM) as a solvent further enhance its utility .

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxylic acid;rhodium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C22H17BrO2.2Rh/c4*23-19-13-11-18(12-14-19)22(20(24)25)15-21(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17;;/h4*1-14H,15H2,(H,24,25);;/t4*22-;;/m0000../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKZBPRUJFOHNK-JOECBHQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)Br)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)O.C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)O.C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)O.C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)O.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H68Br4O8Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1778.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345974-62-0
Record name Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4
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Biological Activity

Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4 is a chiral dirhodium(II) complex that has garnered attention for its significant biological activity, particularly in catalyzing enantioselective reactions. This article provides a comprehensive overview of its biological activity, including its applications in organic synthesis and potential therapeutic uses.

  • Molecular Formula : C88H64Br4O8Rh2
  • Molecular Weight : 1774.87 g/mol
  • CAS Number : 1345974-62-0

The biological activity of Rh2(R-BTPCP)4 primarily stems from its role as a catalyst in various organic reactions. It is particularly effective in promoting enantioselective cyclopropanation reactions, which are crucial for synthesizing complex organic molecules. The mechanism involves the formation of a carbenoid intermediate that reacts with alkenes to form cyclopropanes, enabling the construction of chiral centers with high selectivity.

Enantioselective Reactions

Rh2(R-BTPCP)4 has been shown to facilitate several key reactions:

  • Cyclopropanation : This catalyst enables the enantioselective formation of cyclopropanes from aryls and styryl diazoacetates, achieving high yields and enantiomeric excess (ee) values. For instance, studies report yields exceeding 68% and ee values up to 90% in specific reactions .
  • C–H Functionalization : The catalyst is also effective for site-selective C–H functionalization at unactivated tertiary sites. This capability allows for the modification of complex molecules without the need for protecting groups, streamlining synthetic pathways .

Case Studies

  • Cyclopropanation of Aryl Diazoacetates :
    • A study demonstrated that Rh2(R-BTPCP)4 catalyzed the reaction between aryl diazoacetates and alkenes, yielding cyclopropanes with high enantioselectivity. The optimized conditions resulted in an isolated yield of 68% with an ee of 82% .
  • C–H Functionalization Studies :
    • Research highlighted the ability of Rh2(R-BTPCP)4 to perform selective C–H functionalization on tertiary carbons, showcasing its potential for synthesizing complex organic compounds efficiently. The catalyst's steric bulk was found to enhance selectivity significantly .

Data Tables

Reaction TypeYield (%)Enantiomeric Excess (%)Reference
Cyclopropanation6882
C–H FunctionalizationVariesHigh
Vinylogous Reactions3282

Scientific Research Applications

Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4, a chiral catalyst, is used in several enantioselective reactions, including cyclopropanations and C-H functionalization . Developed by the Davies lab, it allows for low catalyst loadings . It has the molecular formula C88H64Br4O8Rh2 and a molecular weight of 1774.87 .

Applications in Enantioselective Reactions

Rh2(R-BTPCP)4 is effective for enantioselective reactions of aryl- and styryldiazoacetates . It facilitates highly enantioselective cyclopropanations, tandem cyclopropanation/Cope rearrangements, and combined C-H functionalization/Cope rearrangement .

Cyclopropanation Reactions

Rh2(R-BTPCP)4 is used as a chiral catalyst for the enantioselective formation of cyclopropanes from the reaction of aryls with styryl diazoacetates .

Asymmetric Synthesis of Bicyclo[1.1.0]butane Rings

This catalyst is employed in the asymmetric synthesis of bicyclo[1.1.0]butane rings via the rhodium-catalyzed decomposition of 2-diazo-5-arylpent-4-enoates .

Rhodium-Catalyzed [4+3] Cycloaddition

Rh2(R-BTPCP)4 can be used in rhodium-catalyzed [4+3] cycloaddition between vinyldiazoacetates and dienes .

[3+2] Annulation

Rh2(R-TPCP)4 (a similar compound) can catalyze novel [3+2] annulation between terminally substituted vinyldiazoacetates and nitrones .

Comparison with Similar Compounds

Enantioselectivity

  • Rh₂(R-BTPCP)₄ outperforms Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄ in enantioselective cyclopropanation (94% ee vs. racemic outcomes) .
  • In [3+2]-cycloadditions, Rh₂(R-BTPCP)₄ achieves 64% yield and 94% ee, whereas Rh₂(S-PTTL)₄ yields only 22% with racemic products .

Substrate Scope

  • Rh₂(R-BTPCP)₄ tolerates diverse substrates, including styryldiazoacetates and unactivated alkanes, while Rh₂(S-TPPTTL)₄ is ineffective for diazo compounds lacking ortho substituents .

Catalytic Efficiency

  • Rh₂(S-TPPTTL)₄ achieves quantitative yields in C–H functionalization with 0.0005 mol% loading but requires carbodiimide additives like DCC .
  • Rh₂(R-3,5-(p-tBuPh)TPCP)₄, a structural analogue of Rh₂(R-BTPCP)₄, shows superior selectivity in C–H activation due to steric tuning of tert-butyl groups .

Reproducibility and Stability

  • Catalysts like Rh₂(S-tetra-Br-TPPTTL)₄ exhibit unreproducible results in C–H insertion, highlighting Rh₂(R-BTPCP)₄’s reliability . Computational studies confirm its stability: ligand rotation accommodates carbenoid intermediates without compromising enantioselectivity .

Limitations

  • Sensitivity to Additives : While Rh₂(S-TPPTTL)₄ requires DCC for efficiency, Rh₂(R-BTPCP)₄ operates optimally without additives but is incompatible with polar solvents like acetone .
  • Substrate Specificity : Unlike Rh₂(R-3,5-(p-tBuPh)TPCP)₄, Rh₂(R-BTPCP)₄ is less effective in highly sterically demanding C–H functionalization .

Q & A

Q. What is the synthetic pathway for Rh₂(R-BTPCP)₄, and how is its stereochemical purity ensured?

Rh₂(R-BTPCP)₄ is synthesized via trans-metallation reactions using imidazolium salts as ligand precursors. The stereochemical integrity is maintained by employing enantiomerically pure cyclopropanecarboxylate ligands. Key steps include:

  • Preparation of the chiral cyclopropane carboxylate ligand.
  • Reaction with rhodium precursors (e.g., [Rh(COD)Cl]₂) under inert conditions.
  • Purification via column chromatography or crystallization to isolate the diastereomerically pure complex. Characterization by ¹H/¹³C NMR and X-ray crystallography confirms stereochemical fidelity .

Q. What analytical techniques are critical for characterizing Rh₂(R-BTPCP)₄?

Essential methods include:

  • NMR spectroscopy : To verify ligand coordination and chiral center configuration.
  • X-ray crystallography : For unambiguous structural determination of the paddle-wheel dirhodium core.
  • Mass spectrometry (ESI+) : To confirm molecular weight and ligand stoichiometry.
  • Electronic spectroscopy (UV-Vis) : To assess electronic transitions related to the Rh₂⁴+ core .

Q. In which enantioselective reactions does Rh₂(R-BTPCP)₄ demonstrate high catalytic activity?

This catalyst excels in:

  • Cyclopropanation : Using aryl- or styryldiazoacetates to form cyclopropanes with >90% enantiomeric excess (ee).
  • Tandem reactions : Such as cyclopropanation/Cope rearrangements, enabling access to complex bicyclic structures. Substrate scope and reaction conditions (e.g., solvent, temperature) significantly impact ee; optimization is required for non-standard substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data for Rh₂(R-BTPCP)₄ under reactive conditions?

Discrepancies between techniques like electron microscopy (showing metallic Rh particles) and EXAFS (indicating isolated Rh species post-CO adsorption) arise from dynamic structural changes. To address this:

  • Use operando EXAFS to monitor Rh coordination in real time during catalysis.
  • Pair with infrared spectroscopy to track CO adsorption modes (e.g., geminal dicarbonyl vs. bridging CO).
  • Compare data with computational models (DFT) to infer oxidation state changes (Rh⁰ → Rh⁺) .

Q. What strategies optimize enantioselectivity in challenging substrates for Rh₂(R-BTPCP)₄-catalyzed reactions?

Advanced approaches include:

  • Ligand modification : Introduce electron-donating/withdrawing groups on the cyclopropane carboxylate to modulate steric and electronic effects.
  • Solvent engineering : Use chiral ionic liquids or fluorinated solvents to enhance substrate-catalyst interactions.
  • Additives : Co-catalysts like Lewis acids (e.g., Mg(OTf)₂) can stabilize transition states, improving ee by 10–15% .

Q. How does the dirhodium core’s electronic structure influence catalytic performance in C–H functionalization?

The Rh₂⁴+ core’s σ/π-donor/acceptor properties govern substrate activation. Key factors:

  • Axial ligand effects : Electron-rich ligands increase electrophilicity, enhancing carbene transfer to electron-deficient C–H bonds.
  • Spin state : Low-spin Rh centers favor concerted asynchronous mechanisms, reducing side reactions. Electrochemical studies (cyclic voltammetry) and EPR spectroscopy can probe redox behavior .

Q. What methodologies validate the formation of reactive rhodium carbene intermediates during catalysis?

  • Trapping experiments : Use alkenes or alkynes to intercept carbenes, forming isolable cyclopropane or cyclopropene adducts.
  • Kinetic isotope effects (KIE) : Measure KIE values (e.g., kH/kD>3k_H/k_D > 3) to confirm rate-determining carbene transfer.
  • Computational studies : DFT calculations map potential energy surfaces for carbene formation and insertion .

Data Contradiction Analysis

Q. Conflicting reports on Rh₂(R-BTPCP)₄’s stability under CO: How to reconcile microscopy and spectroscopic data?

  • Issue : Electron microscopy shows metallic Rh crystallites, while EXAFS indicates isolated Rh species after CO exposure.
  • Resolution : CO adsorption induces oxidative fragmentation of Rh particles into mononuclear Rh⁺(CO)₂ species coordinated to the support.
  • Method : Perform temperature-programmed desorption (TPD) to correlate CO desorption profiles with structural changes .

Methodological Recommendations

  • For kinetic studies : Use stopped-flow UV-Vis or hyperpolarization-enhanced NMR (PHIP) to track transient intermediates .
  • For ligand screening : Employ high-throughput robotic platforms with ee determination via chiral HPLC or capillary electrophoresis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4
Reactant of Route 2
Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4

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